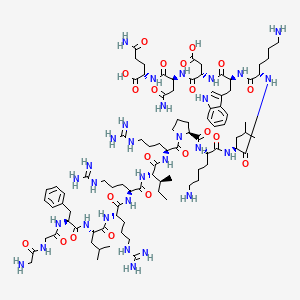
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a synthetic compound with a unique chemical structure1. It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group2.
Synthesis Analysis
While specific synthesis methods for Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate are not readily available, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.
Molecular Structure Analysis
The molecular formula of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is C13H19N3O2, and it has a molecular weight of 249.31 g/mol41.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate are not readily available in the literature.Physical And Chemical Properties Analysis
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a solid compound5. Its empirical formula is C12H17N3O2 and it has a molecular weight of 235.286.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is utilized in organic synthesis to create highly functionalized compounds. Zhu, Lan, and Kwon (2003) demonstrated its use in an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines with high regioselectivity and excellent yields, indicating its potential in creating complex organic molecules efficiently (Zhu, Lan, & Kwon, 2003).
Pharmacological Research
In pharmacological research, compounds structurally related to Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate have been synthesized and evaluated for their therapeutic potential. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing significant anticancer activity in certain derivatives. This indicates the role of piperidine derivatives in developing potential anticancer therapies (Rehman et al., 2018).
Material Science and Biological Activities
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate derivatives are explored for their application in material science and their biological activities. Patel et al. (2020) researched the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the versatility of piperidine derivatives in creating compounds with significant biological activities. These findings suggest the potential of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate derivatives in developing new materials with antimicrobial properties (Patel et al., 2020).
Safety And Hazards
Specific safety and hazard information for Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is not readily available in the literature.
Direcciones Futuras
The future directions of research on Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate are not readily available in the literature.
Propiedades
IUPAC Name |
ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGKXJODRWCFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594652 | |
| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |
CAS RN |
886851-60-1 | |
| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)
![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)

![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)







